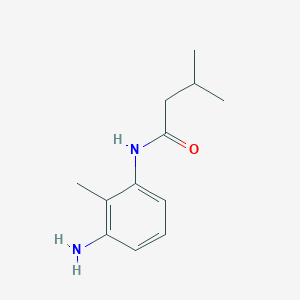

![molecular formula C7H4BrClO3S B1320499 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride CAS No. 886851-53-2](/img/structure/B1320499.png)

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is a brominated heterocyclic compound featuring a thiophene and dioxine moiety. The presence of the carbonyl chloride group suggests reactivity typical of acyl chlorides, making it a potential intermediate for further chemical synthesis. Although the provided papers do not directly discuss this compound, they offer insights into the reactivity of related bromine-containing compounds and their use in synthesis.

Synthesis Analysis

The synthesis of complex molecules often involves the formation of multiple bonds in a single reaction. The copper-catalyzed [2 + 2 + 3] annulation of 1,6-enynes with α-bromo-1,3-dicarbonyl compounds, as described in the first paper, is an example of such a transformation, leading to dihydrooxepines . While this paper does not specifically mention the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, the methodology could potentially be adapted for the synthesis of related brominated heterocycles.

Molecular Structure Analysis

Chemical Reactions Analysis

Bromine-containing compounds, such as 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, are often used in electrophilic aromatic substitution reactions due to the bromine's ability to activate the ring towards nucleophilic attack. The second paper discusses the use of bromine chloride in various reactions with organic compounds, indicating that bromine can participate in electron transfer processes and substitution reactions . This suggests that the compound could undergo similar reactions, depending on the reaction conditions and the nucleophiles present.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride would include its melting point, boiling point, solubility, and reactivity. The presence of the carbonyl chloride group would make it highly reactive towards nucleophiles, such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, or amides. The bromine atom would also confer the ability to participate in further halogenation reactions. The papers provided do not detail the physical properties of this specific compound, but the reactivity of bromine chloride as a titrant for various organic compounds is well-documented .

Applications De Recherche Scientifique

Synthesis of Anticonvulsants

- Ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylates, derived from 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, were synthesized and evaluated for anticonvulsant activity. This research showed that these compounds, particularly naphthyloxy-substituted derivatives, exhibited a significant response against induced seizures (Kulandasamy et al., 2010).

Electrochromic Materials Development

- The compound was used in synthesizing a series of poly(3,4-alkylenedioxythiophene)s, demonstrating potential for high-contrast electrochromic materials. These materials could be significant for applications like smart windows or displays (Kumar et al., 1998).

Supercapacitor Electrode Material

- New polymers derived from this compound were investigated for their capacitive performance, indicating potential use as electrode materials in supercapacitors. These materials showed good cycle ability and favorable capacitive performance, suggesting their applicability in energy storage technologies (Mo et al., 2015).

Organic Electronics

- The compound played a role in the synthesis of various organic electronic materials, including conducting polymers and organic semiconductors. These materials have applications in fields like organic light-emitting diodes (OLEDs) and solar cells (Shahhosseini et al., 2016).

Research in Polymer Science

- It was utilized in the study of polymer science, particularly in understanding the morphology and molecular orientation of related compounds. This type of research is crucial for the development of new polymeric materials with specific properties (Subramanian et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLFXZZOQUASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2O1)C(=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594642 |

Source

|

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

CAS RN |

886851-53-2 |

Source

|

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.